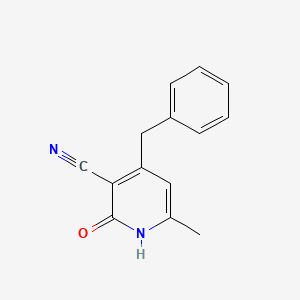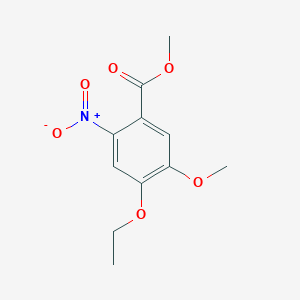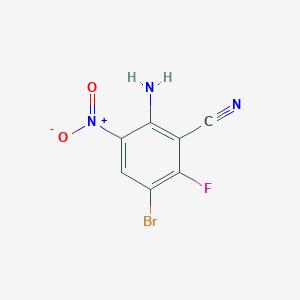
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
Overview
Description
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C10H8N2O3 It is characterized by the presence of a hydroxyl group, an isopropenyl group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves the nitration of 4-hydroxy-3-isopropenylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-isopropenyl-5-nitrobenzonitrile.
Reduction: Formation of 4-hydroxy-3-isopropenyl-5-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The isopropenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzonitrile
- 4-Hydroxy-3-isopropenylbenzonitrile
- 4-Hydroxy-5-nitrobenzonitrile
Uniqueness
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the presence of both the isopropenyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-6(2)8-3-7(5-11)4-9(10(8)13)12(14)15/h3-4,13H,1H2,2H3 |
InChI Key |
XYBHMXIUDDXGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-yl)methanol](/img/structure/B8579424.png)


![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)










